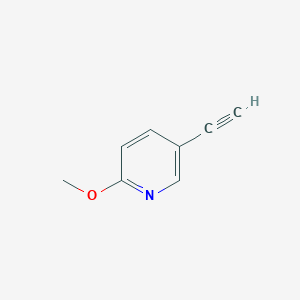

5-Ethynyl-2-methoxypyridine

Vue d'ensemble

Description

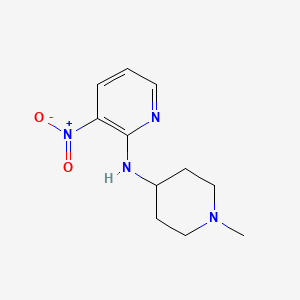

5-Ethynyl-2-methoxypyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The methoxy group and ethynyl group at the 2 and 5 positions, respectively, modify the pyridine ring, potentially altering its reactivity and physical properties. While the specific compound 5-Ethynyl-2-methoxypyridine is not directly mentioned in the provided papers, related compounds and their properties and applications are discussed, which can give insights into the behavior of similar molecules.

Synthesis Analysis

The synthesis of related pyridine derivatives is well-documented in the provided literature. For instance, the synthesis of 5-ethynyl-2,2'-bipyridine from 5-methyl-2,2'-bipyridine involves the preparation of 2,2'-bipyridine-5-carbaldehyde, followed by Corey–Fuchs olefination and subsequent hydrolysis to yield the target compound . This multistep synthesis is compared with alternative routes for related 4-substituted 2,2'-bipyridines. Similarly, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a pharmacologically significant fragment, is achieved starting from commercially available 4-methoxybenzene-1-sulfonyl chloride in four steps with a 59% overall yield . These examples demonstrate the general approach to synthesizing substituted pyridines, which often involves multiple steps and careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized using various spectroscopic and crystallographic techniques. For example, the structure of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was determined by X-ray single crystal diffraction, revealing a stable crystal structure with π-π packing and intramolecular hydrogen bonds . Similarly, the novel squaric acid derivative, 5-amino-2-methoxypyridine ester amide of squaric acid ethyl ester, exhibits a pseudo-layer structure with molecules linked by NH…O=C intermolecular hydrogen bonds . These studies highlight the importance of non-covalent interactions in determining the solid-state structure of pyridine derivatives.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by the substituents on the pyridine ring. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and aqueous solutions of hydrobromic and hydrochloric acid has been examined, demonstrating the potential for further functionalization . The reactions of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide exclusively yield 2-methoxy derivatives, indicating the preference for nucleophilic substitution at the halogenated position . These studies provide insights into the chemical behavior of pyridine derivatives under various reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are diverse and can be tailored by substituents. For example, the thermotropic liquid crystalline behavior of 5,5'-[(4-hexadecyloxyphenyl)ethynyl]-2,2'-bipyridine was analyzed using differential scanning calorimetry, polarizing microscopy, and X-ray diffraction, revealing three enantiotropic tilted smectic phases . The squaric acid derivative mentioned earlier also exhibits second-order nonlinear optical (NLO) properties, which were elucidated using spectroscopic and thermal methods . These properties are crucial for applications in materials science and photonics.

Applications De Recherche Scientifique

Applications of 5-Ethynyl-2-methoxypyridine in Scientific Research

Photocatalytic Applications

- Davidson et al. (2015) studied the synthesis of [RuCl(bpy)(tpy)]⁺ complexes with ethynyl-phenylene substituted 2,2':6',2''-terpyridine derivatives, including 5-ethynyl-2-methoxypyridine. They explored the influence of alkynyl substituents on the electronic structures, photochemical, and redox properties of these complexes. These complexes, including those with 5-ethynyl-2-methoxypyridine, were found effective in photocatalysing the oxidation of 4-methoxybenzyl alcohol to benzaldehyde, indicating potential applications in photocatalysis (Davidson et al., 2015).

Synthesis of Bicyclic δ-Lactams

- Sośnicki (2009) described an efficient synthesis method for 5-functionalised-2-methoxypyridines using noncryogenic conditions. These 5-functionalised 2-methoxypyridines were applied in synthesizing bicyclic δ-lactams, which are significant in medicinal chemistry. This demonstrates the role of 5-ethynyl-2-methoxypyridine derivatives in synthesizing complex organic compounds (Sośnicki, 2009).

Structural Elucidation and NLO Applications

- Kolev et al. (2008) conducted a study on the structural elucidation of 5-amino-2-methoxypyridine ester amide of squaric acid ethyl ester. This compound was found to have potential applications in nonlinear optics (NLO) due to its significant second-order NLO properties both in solution and bulk (Kolev et al., 2008).

Liquid Crystal Behavior

- El-Ghayoury et al. (1996) synthesized 5,5′-[(4-Hexadecyloxyphenyl)ethynyl]-2,2′-bipyridine, a compound related to 5-ethynyl-2-methoxypyridine. They analyzed its thermotropic liquid crystalline behavior, identifying three enantiotropic tilted smectic phases upon heating. This highlights the potential use of 5-ethynyl-2-methoxypyridine derivatives in the field of liquid crystal technology (El-Ghayoury et al., 1996).

Synthesis of Lycopodium Alkaloids

- Bisai and Sarpong (2010) reported the use of a methox

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

5-ethynyl-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-4-5-8(10-2)9-6-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHVRXMDMIUWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610726 | |

| Record name | 5-Ethynyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-2-methoxypyridine | |

CAS RN |

663955-59-7 | |

| Record name | 5-Ethynyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)